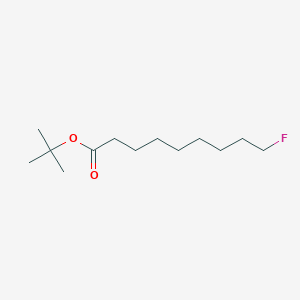
tert-Butyl 9-fluorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9-fluorononanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a nonanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-fluorononanoate typically involves the esterification of 9-fluorononanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 9-fluorononanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 9-fluorononanoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 9-fluorononanoic acid and tert-butyl alcohol.
Reduction: 9-fluorononan-1-ol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 9-fluorononanoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of fluorinated compounds with potential pharmaceutical applications. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers can improve their thermal and chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl 9-fluorononanoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 9-fluorononanoic acid and tert-butyl alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
tert-Butyl 9-chlorononanoate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 9-bromononanoate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 9-iodononanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: tert-Butyl 9-fluorononanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in the synthesis of fluorinated compounds for pharmaceutical and industrial applications.
Properties
Molecular Formula |
C13H25FO2 |
|---|---|
Molecular Weight |
232.33 g/mol |
IUPAC Name |
tert-butyl 9-fluorononanoate |
InChI |
InChI=1S/C13H25FO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 |
InChI Key |
UTASZFFLLZDLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















